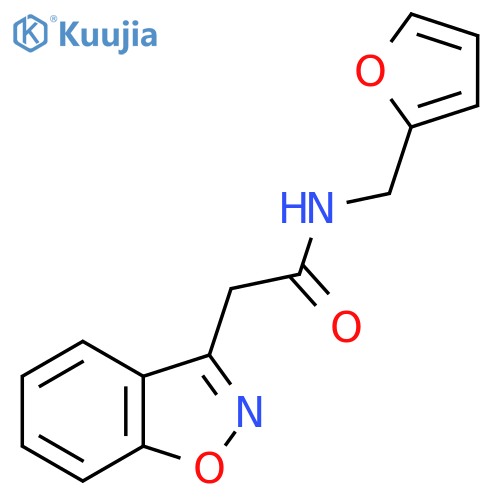Cas no 950333-77-4 (2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide)

950333-77-4 structure
商品名:2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide
2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide
- CCG-161698
- AKOS001902256
- F5791-1020
- 2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide
- 950333-77-4
- 2-(1,2-benzoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
- 2-(benzo[d]isoxazol-3-yl)-N-(furan-2-ylmethyl)acetamide
- SR-01000924807
- SR-01000924807-1
-
- インチ: 1S/C14H12N2O3/c17-14(15-9-10-4-3-7-18-10)8-12-11-5-1-2-6-13(11)19-16-12/h1-7H,8-9H2,(H,15,17)
- InChIKey: YISOVDKRVFUWIM-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC=CC=2C(CC(NCC2=CC=CO2)=O)=N1
計算された属性
- せいみつぶんしりょう: 256.08479225g/mol
- どういたいしつりょう: 256.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 68.3Ų
2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5791-1020-5mg |
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |
950333-77-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5791-1020-3mg |
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |
950333-77-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5791-1020-15mg |
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |
950333-77-4 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F5791-1020-5μmol |
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |
950333-77-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5791-1020-1mg |
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |
950333-77-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5791-1020-2mg |
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |
950333-77-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5791-1020-2μmol |
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |
950333-77-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5791-1020-4mg |
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |
950333-77-4 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5791-1020-10μmol |
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |
950333-77-4 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5791-1020-10mg |
2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide |
950333-77-4 | 10mg |
$79.0 | 2023-09-09 |
2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
950333-77-4 (2-(1,2-benzoxazol-3-yl)-N-(furan-2-yl)methylacetamide) 関連製品
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
